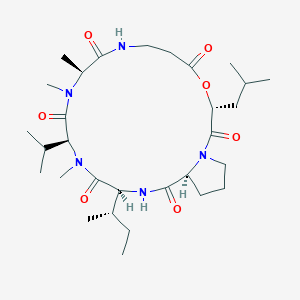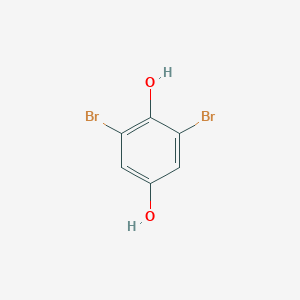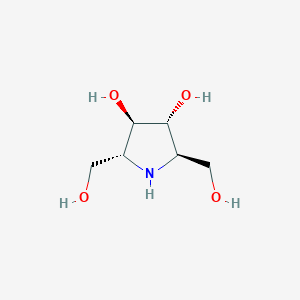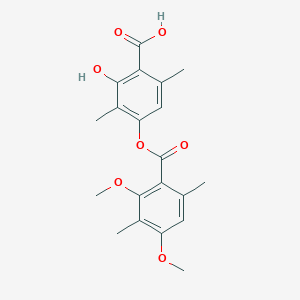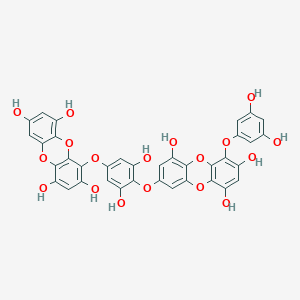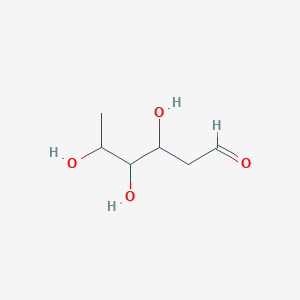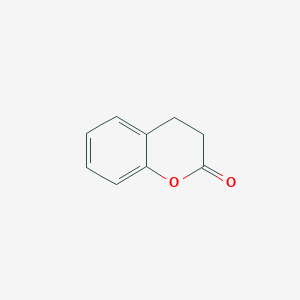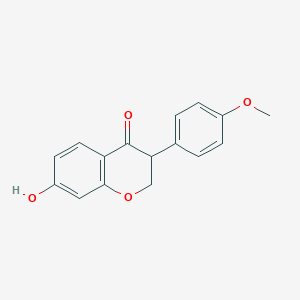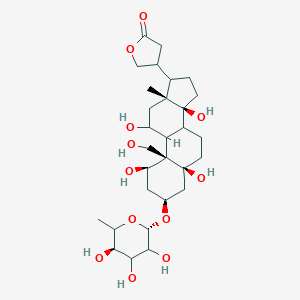
5,7-Dihydroxy-4-methylcoumarin
Übersicht
Beschreibung
Methyl-2H-Chromen-2-One, also known as 7-methyl-2H-chromen-2-one, is a derivative of coumarin, a naturally occurring aromatic organic compound. Coumarins are known for their sweet scent and are found in many plants. Methyl-2H-Chromen-2-One is a colorless crystalline solid with a pleasant odor resembling vanilla. It belongs to the benzopyrone chemical class and is considered a lactone .
Wissenschaftliche Forschungsanwendungen
Methyl-2H-Chromen-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese verschiedener Cumarinderivate mit potenziellen biologischen Aktivitäten verwendet.
Biologie: Es dient aufgrund seiner Fähigkeit, bei Anregung Licht auszustrahlen, als fluoreszierende Sonde in der biophysikalischen Forschung.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2H-Chromen-2-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es die Synthese von Vitamin K hemmen, das für die Blutgerinnung unerlässlich ist. Diese Hemmung ähnelt der Wirkung des Antikoagulanzums Warfarin . Darüber hinaus machen seine Fluoreszenzeigenschaften es nützlich für die Untersuchung molekularer Wechselwirkungen und Dynamik in biologischen Systemen .
Wirkmechanismus
Target of Action
5,7-Dihydroxy-4-methylcoumarin, also known as esculetin, is a coumarin derivative found in Mexican tarragon It is known to possess antifungal and antibacterial activities , suggesting that it may interact with specific targets in fungal and bacterial cells.
Mode of Action
Given its antifungal and antibacterial properties , it is likely that it interacts with specific proteins or enzymes in these organisms, disrupting their normal function and leading to cell death.
Biochemical Pathways
Coumarin derivatives are known to interfere with several biological processes, including inflammation and cell proliferation
Pharmacokinetics
Coumarins are generally known for their high bioavailability and simple metabolic processes .
Result of Action
It has been reported to have antifungal and antibacterial activities , suggesting that it may cause cell death in these organisms
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to light and heat, and its activity may decrease when exposed to these conditions . It is also a flammable substance and should be stored away from fire sources and high temperatures . Furthermore, direct contact with this compound may cause irritation to the eyes and skin .
Biochemische Analyse
Biochemical Properties
5,7-Dihydroxy-4-methylcoumarin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the pro-inflammatory 5-lipoxygenase enzyme . The nature of these interactions is often through hydrogen bonding and hydrophobic interactions, given the presence of hydroxyl groups in its structure .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce fasting blood glucose levels in mice . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to reduce the expression of pro-inflammatory cytokines in LPS-stimulated macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound is relatively stable under normal conditions but can lose activity when exposed to light and heat . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to have an anxiolytic effect in mice at certain dosages
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine der gebräuchlichsten Methoden zur Synthese von Methyl-2H-Chromen-2-on ist die Pechmann-Kondensation. Diese Methode beinhaltet die säurekatalysierte Reaktion von Phenolen mit β-Ketoestern. Beispielsweise kann die Reaktion von Salicylaldehyd mit Essigsäureanhydrid in Gegenwart von Natriumacetat als Katalysator, gefolgt von Erhitzen und Rückfluss, Methyl-2H-Chromen-2-on ergeben .
Eine andere Methode beinhaltet die mechanochemische Pechmann-Kondensation, ein umweltfreundlicherer Ansatz. Diese Methode verwendet einen Hochgeschwindigkeits-Kugelmühlenmischer bei Raumtemperatur mit kurzen Reaktionszeiten unter lösungsmittelfreien Bedingungen. Die Reaktion von Phenolen (oder Naphtholen) mit Ethylacetoacetat in Gegenwart von Indiumchlorid als Katalysator kann Methyl-2H-Chromen-2-on in guten Ausbeuten liefern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Methyl-2H-Chromen-2-on beinhaltet typischerweise großtechnische Pechmann-Kondensationsreaktionen unter Verwendung homogener oder heterogener Säurekatalysatoren. Die Wahl des Katalysators und der Reaktionsbedingungen kann je nach gewünschter Ausbeute und Reinheit des Produkts variieren. Häufige Katalysatoren sind konzentrierte Schwefelsäure, Trifluoressigsäure und verschiedene Lewis-Säuren wie Aluminiumchlorid und Zinkchlorid .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2H-Chromen-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Cumarinderivate mit verschiedenen funktionellen Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können es in Dihydrocumarine umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten an verschiedenen Positionen des Chromenonrings einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Elektrophile Reagenzien wie Brom, Chlor und verschiedene Alkylhalogenide werden unter sauren oder basischen Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Cumarinderivate mit Hydroxyl-, Carboxyl- oder Nitrogruppen.
Reduktion: Dihydrocumarine.
Substitution: Substituierte Chromenone mit verschiedenen funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
Methyl-2H-Chromen-2-on ist unter den Cumarinderivaten aufgrund seines spezifischen Substitutionsschemas einzigartig. Ähnliche Verbindungen sind:
Cumarin (2H-Chromen-2-on): Die Stammverbindung ohne Methylsubstitution.
4-Methyl-2H-Chromen-2-on: Ein Derivat mit einer Methylgruppe an der 4-Position.
7-Hydroxy-4-Methyl-2H-Chromen-2-on: Ein Derivat mit sowohl Hydroxyl- als auch Methylgruppen.
Im Vergleich zu diesen Verbindungen weist Methyl-2H-Chromen-2-on unterschiedliche chemische und biologische Eigenschaften auf, was es für bestimmte Anwendungen in Forschung und Industrie wertvoll macht .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVWGEJMXOQQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=CC(=C12)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025078 | |
| Record name | 5,7-Dihydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992), Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline] | |
| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5,7-Dihydroxy-4-methylcoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3333 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI, SOL IN SODIUM HYDROXIDE | |
| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID, YELLOW TO WHITE SOLID | |
CAS No. |
2107-76-8 | |
| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5,7-Dihydroxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,7-Dihydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP62D4346M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
518 to 545 °F (NTP, 1992), 282-284 °C | |
| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
